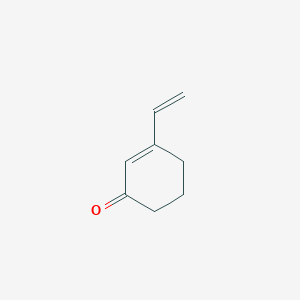
3-Vinyl-cyclohex-2-enone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-Vinyl-cyclohex-2-enone is a useful research compound. Its molecular formula is C8H10O and its molecular weight is 122.16 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Synthesis of 3-Vinyl-cyclohex-2-enone
This compound can be synthesized through a series of steps starting from benzene. The process typically involves the following stages:
- Starting Material : Benzene is used as the initial non-renewable resource.
- Intermediate Formation : Key intermediates such as cumarin and phenol are produced through various reactions including Birch reduction.
- Final Product : The final product, this compound, is obtained after several transformations, including ethenolysis and metathesis reactions .
The synthesis process is evaluated for its environmental impact and efficiency, with comparisons made to other synthetic routes that utilize renewable resources.
Pharmaceutical Synthesis
One of the primary applications of this compound is in the synthesis of pharmaceutical compounds. It serves as a key intermediate in the production of several biologically active molecules:
- Norfenefrine : This compound is synthesized from 3-vinylphenol (derived from this compound) through hydroxyamination reactions. The process yields norfenefrine with over 70% efficiency .
- Other Pharmaceuticals : Other drugs such as rac-phenylephrine and fenoprofene are also synthesized using pathways that involve this compound .
Material Science
This compound has found applications in material science as a precursor for the development of polymers and advanced materials due to its reactive vinyl group. Its ability to undergo polymerization reactions allows it to be used in creating novel materials with tailored properties.
Case Study 1: Synthesis of Norfenefrine
A study demonstrated the synthesis of norfenefrine from cardanol-derived 3-vinylphenol using an iron porphyrin catalyst. The reaction conditions were optimized to achieve high yields while minimizing environmental impact. The results indicated that this method not only produced norfenefrine efficiently but also utilized renewable resources .
Case Study 2: Polymer Development
Research has shown that when this compound is copolymerized with other monomers, it results in materials with enhanced mechanical properties and thermal stability. This application highlights its potential in developing high-performance materials for industrial uses.
Data Table: Comparison of Synthetic Routes
| Synthetic Route | Yield (%) | Steps | Environmental Impact |
|---|---|---|---|
| Benzene → this compound | 75 | 6 | Moderate |
| Cardanol → Norfenefrine | >70 | 5 | Low |
| Alternative Fossil Fuel Route | <45 | Varies | High |
Analyse Chemischer Reaktionen
Electrophilic Reactivity and Michael Addition
The conjugated enone system facilitates nucleophilic attacks, particularly in Michael additions. Palladium-catalyzed oxidative cross-coupling reactions under salt-free conditions demonstrate broad substrate tolerance, producing functionalized cyclohexenones in high yields. Kinetic studies reveal solvent polarity significantly impacts reaction rates, with polar aprotic solvents accelerating nucleophilic additions.
Catalytic Asymmetric Isomerization
A cooperative iminium-base catalytic system enables enantioselective isomerization of β,γ-unsaturated precursors to chiral 3-vinyl-cyclohex-2-enones. This method achieves enantiomeric excess (ee) values up to 88% and has been applied in the total synthesis of (−)-isoacanthodoral . Key parameters include:
| Catalyst Type | ee (%) | Application Example |
|---|---|---|
| Iminium-base catalysts | 88 | (−)-isoacanthodoral synthesis |
Iodine-Mediated Transformations
Iodine/DMSO systems promote regioselective arylations and hydroxylations. For example:
Mechanistic studies suggest iodine acts as a Lewis acid, activating the enone for electrophilic aromatic substitution .
Photochemical [2+2] Cycloadditions
Under UV irradiation, 3-vinyl-cyclohex-2-enone undergoes [2+2] photodimerization. For cyclopentenone analogs, this produces cis-anti-cis dimers (e.g., compounds 17 and 18 ) via triplet-state 1,4-diradical intermediates . Reaction outcomes depend on:
-
Substitution pattern : Methyl groups at β-positions reduce yields (45–63%) .
-
Solvent effects : Nonpolar solvents favor dimerization over decomposition .
Mechanistic Insights
-
Electrophilic activation : The α,β-unsaturated system enhances electrophilicity at the β-carbon, enabling conjugate additions .
-
Radical pathways : Photochemical reactions proceed through diradical intermediates, confirmed by spin-trapping experiments .
-
Stereocontrol : Asymmetric catalysis relies on π-π interactions between the enone and chiral catalysts .
This compound’s multifunctional reactivity positions it as a critical intermediate in synthetic organic chemistry and pharmaceutical development.
Eigenschaften
CAS-Nummer |
40996-91-6 |
|---|---|
Molekularformel |
C8H10O |
Molekulargewicht |
122.16 g/mol |
IUPAC-Name |
3-ethenylcyclohex-2-en-1-one |
InChI |
InChI=1S/C8H10O/c1-2-7-4-3-5-8(9)6-7/h2,6H,1,3-5H2 |
InChI-Schlüssel |
SYSKKMBZQQKRKI-UHFFFAOYSA-N |
Kanonische SMILES |
C=CC1=CC(=O)CCC1 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
















